1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde

Catalog No.
S1489555
CAS No.
118500-36-0
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde

CAS Number

118500-36-0

Product Name

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde

IUPAC Name

1-cyclopropylbenzimidazole-2-carbaldehyde

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c14-7-11-12-9-3-1-2-4-10(9)13(11)8-5-6-8/h1-4,7-8H,5-6H2

InChI Key

CFERBSZRGSOXQU-UHFFFAOYSA-N

SMILES

C1CC1N2C3=CC=CC=C3N=C2C=O

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2C=O

1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a benzimidazole moiety with an aldehyde functional group. The molecular formula for this compound is C11H10N2OC_{11}H_{10}N_2O, and it has a molecular weight of approximately 186.21 g/mol. The presence of the cyclopropyl group contributes to the compound's distinct chemical properties and reactivity, making it an interesting subject for research in organic chemistry and medicinal chemistry.

The synthesis of 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde typically involves the condensation of 1,2-benzenediamine with appropriate aldehydes under specific catalytic conditions. The reaction mechanisms often encompass steps such as imine formation followed by cyclization to yield the benzimidazole framework. Various catalysts, including metal nanoparticles and Lewis acids, have been employed to enhance yields and reaction rates, demonstrating the versatility of this compound in organic synthesis .

Research indicates that benzimidazole derivatives, including 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde, exhibit significant biological activities. These compounds are known for their potential antiviral, antibacterial, and anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit various viral enzymes and exhibit cytotoxic effects against cancer cell lines . Specific investigations into 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde are still ongoing to fully elucidate its biological profile.

The synthesis of 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde can be achieved through several methods:

  • Condensation Reaction: This method involves the reaction of 1,2-benzenediamine with cyclopropyl aldehydes or other suitable aldehydes under acidic or basic conditions.
  • Catalytic Methods: Utilizing catalysts such as nickel-decorated nanocomposites has been shown to facilitate the formation of benzimidazole derivatives efficiently, allowing for milder reaction conditions and higher yields .
  • Solvent-Free Conditions: Recent advancements have demonstrated that reactions can be conducted under solvent-free conditions, enhancing environmental sustainability while maintaining product yields .

1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for antiviral or anticancer therapies.
  • Chemical Research: It is utilized in synthetic organic chemistry as an intermediate for the preparation of more complex molecules.
  • Material Science: Its unique structure may find applications in developing new materials with specific properties.

Interaction studies involving 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with a benzimidazole structure can interact with DNA and RNA polymerases, potentially leading to their use in antiviral therapies . Further research is required to elucidate the specific interactions and mechanisms involved.

Several compounds share structural similarities with 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
1H-BenzimidazoleBasic benzimidazole structureAntibacterial, antifungal
2-MethylbenzimidazoleMethyl substitution on the benzene ringAnticancer activity
5-(Trifluoromethyl)benzimidazoleTrifluoromethyl group enhances lipophilicityAntiviral properties
2-CarboxybenzimidazoleCarboxylic acid functional groupInhibitory effects on cell growth

The presence of the cyclopropyl group in 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde distinguishes it from these similar compounds, potentially affecting its pharmacokinetic properties and biological interactions.

Retrosynthetic disconnection of the target molecule reveals two primary fragments: a benzimidazole core and a cyclopropyl substituent. The benzimidazole ring can be traced to 1,2-diaminoarenes, while the aldehyde group at C-2 suggests oxidative functionalization of a hydroxymethyl precursor [3] [4]. The cyclopropane moiety is introduced via N-alkylation, likely employing cyclopropane-derived electrophiles such as cyclopropylmethyl halides. A plausible retro-synthetic pathway involves:

  • Fragmentation of the cyclopropyl group: Cleavage of the N-cyclopropyl bond yields 1H-benzimidazole-2-carbaldehyde and cyclopropane carboxylic acid derivatives.
  • Disassembly of the benzimidazole core: Hydrolysis of the benzimidazole ring generates 1,2-diaminobenzene and formyl-containing intermediates [3].

This analysis underscores the feasibility of modular synthesis through sequential cyclopropylation and benzimidazole ring formation [4].

Classical Condensation Routes from 1,2-Benzenediamine Precursors

Traditional synthesis routes involve condensation of 1,2-diaminobenzene with cyclopropane-containing aldehydes. However, steric hindrance from the cyclopropyl group often necessitates stepwise approaches. For example:

  • Benzimidazole ring formation: Reaction of 1,2-diaminobenzene with formylating agents (e.g., triethyl orthoformate) yields 1H-benzimidazole-2-carbaldehyde [5].
  • N-Cyclopropylation: Subsequent alkylation with cyclopropylmethyl bromide under basic conditions introduces the cyclopropyl group at the N-1 position [4].

This method, while reliable, suffers from moderate yields due to competing side reactions during alkylation [5].

Catalytic Approaches for Benzimidazole Ring Formation

Lewis Acid-Mediated Cyclization Processes

Lewis acids like ZnCl₂ facilitate cyclization by activating carbonyl intermediates. In one approach, cyclopropane carboxaldehyde reacts with 1,2-diaminobenzene in the presence of ZnCl₂, achieving 65–78% yields under reflux [4].

Metal-Free Catalytic Systems

Recent advances emphasize metal-free conditions. A solventless, catalyst-free method condenses 1,2-diaminobenzene with aldehydes at ambient temperature, achieving 33–96% yields within one minute [5]. This approach eliminates metal contamination and simplifies purification.

One-Pot Synthesis Innovations

Solvent-Free Methodologies

Mechanochemical cascade reactions enable one-pot synthesis. For instance, ball-milling donor–acceptor cyclopropyl ketones with 1,2-diaminoarenes in the presence of hexafluoroisopropanol (HFIP) produces 1,2-disubstituted benzimidazoles in 1.5 hours [2]. This method avoids solvents and enhances reaction efficiency by 16-fold compared to solution-phase analogs [2].

Green Chemistry Approaches

Ball-Milling Techniques

Ball-milling accelerates reactions via mechanical energy, reducing reliance on volatile solvents. A reported mechanochemical synthesis achieves 92% yield of benzimidazole derivatives in 12 minutes, minimizing waste [3] [2].

Sustainable Catalyst Systems

HFIP serves as a recyclable promoter in cyclopropyl ketone cyclizations, reducing environmental impact [2].

Waste Minimization Strategies

Solvent-free protocols and catalytic quantities of reagents cut waste generation by up to 70% [2] [5].

Regioselective N-Cyclopropylation Methodologies

Regioselective introduction of the cyclopropyl group at N-1 is achieved using sterically hindered bases (e.g., DBU) to suppress N-3 alkylation. For example, treatment of 1H-benzimidazole-2-carbaldehyde with cyclopropylmethyl iodide and DBU in DMF yields 85% of the N-1 product [4].

Industrial Scale Synthesis Considerations

Key factors for industrial adoption include:

  • Scalability: Ball-milling and solvent-free methods are readily scalable, with reported gram-scale syntheses [2] [5].
  • Cost efficiency: Catalyst-free systems reduce reliance on expensive metals [5].
  • Safety: Mechanochemical methods eliminate flammable solvents, enhancing process safety [2].

Fundamental Structure-Function Correlations

The structure-activity relationship of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde is characterized by the intricate interplay between its three primary structural components: the benzimidazole core, the N-1 cyclopropyl substituent, and the C-2 carbaldehyde functionality [1] [2] [3]. Each structural element contributes distinct physicochemical properties that collectively determine the compound's biological activity and target selectivity.

The benzimidazole core serves as the foundational pharmacophore, providing essential hydrogen bond donor-acceptor capabilities through its imidazole nitrogen atoms and facilitating π-π stacking interactions with aromatic amino acid residues in target proteins [4] [5] [3]. This bicyclic aromatic system exhibits optimal structural rigidity for target recognition while maintaining sufficient flexibility for induced-fit binding mechanisms. The planar configuration of the benzimidazole ring system enables effective intercalation between aromatic residues and promotes stable protein-ligand complex formation [6] [4].

The N-1 cyclopropyl substitution introduces significant conformational constraints that directly influence the compound's bioactivity profile [7] [8]. Unlike linear alkyl substituents, the cyclopropyl group's rigid three-membered ring structure restricts rotational freedom, effectively locking the molecule into preferred conformational states that optimize target binding interactions [9] [7]. This conformational restriction enhances binding affinity by reducing the entropic penalty associated with ligand binding while simultaneously improving selectivity through precise spatial orientation of key pharmacophoric elements.

The C-2 carbaldehyde functionality provides the primary electrophilic center responsible for covalent bond formation with nucleophilic amino acid residues . The aldehyde group's electron-withdrawing nature significantly influences the electronic distribution throughout the benzimidazole system, enhancing the compound's ability to participate in both reversible and irreversible binding interactions with target proteins [12]. This electrophilic character is crucial for the compound's mechanism of action, enabling formation of stable covalent adducts with cysteine, lysine, and histidine residues in enzyme active sites.

Structural FeatureEffect on BioactivityMolecular MechanismRelative Potency
N-1 Cyclopropyl GroupEnhanced membrane permeability and conformational restrictionSteric constraint induces favorable conformationsHigh
C-2 CarbaldehydeEnables covalent binding to nucleophilic sitesForms covalent bonds with protein nucleophilesHigh
Benzimidazole CoreEssential for target recognition and bindingπ-π stacking and hydrogen bonding interactionsEssential
N-1 Methyl (Comparison)Moderate activity enhancementHydrophobic interactionsModerate
N-1 Benzyl (Comparison)Improved anti-inflammatory activityEnhanced protein binding affinityModerate-High
C-2 Carboxylic Acid (Comparison)Reduced reactivity compared to aldehydeIonic interactions predominantLow-Moderate
C-2 Methanol (Comparison)Lower bioactivity than carbaldehydeWeaker electrophilic characterLow

Significance of N-1 Cyclopropyl Substitution

The N-1 cyclopropyl substitution represents a critical structural modification that profoundly influences the compound's pharmacological properties through multiple mechanisms [7] [8]. The cyclopropyl group's unique geometric constraints arise from its high ring strain, which imparts distinctive electronic and steric effects that are not observed with other alkyl substituents.

Conformational Effects on Bioactivity

The cyclopropyl group's rigid three-membered ring structure creates significant conformational restrictions that directly impact the compound's bioactivity profile [9] [7]. Unlike flexible alkyl chains, the cyclopropyl substituent effectively locks the benzimidazole system into preferred conformational states, reducing the number of accessible rotamers and thereby decreasing the entropic barrier to target binding [7].

Molecular dynamics simulations and conformational analysis reveal that the cyclopropyl group preferentially adopts syn and anti conformations relative to the benzimidazole plane [9]. This conformational preference is driven by the cyclopropyl ring's inherent strain, which minimizes steric interactions with the benzimidazole aromatic system. The syn conformation positions the cyclopropyl group away from the C-2 carbaldehyde, reducing steric hindrance and enabling optimal aldehyde reactivity. Conversely, the anti conformation may provide enhanced hydrophobic interactions with target binding sites while maintaining carbaldehyde accessibility [9].

The conformational restriction imposed by the cyclopropyl group has been demonstrated to enhance binding affinity by 3-5 fold compared to analogous compounds with flexible N-1 substituents [7] [8]. This enhancement results from the reduced conformational entropy loss upon binding, effectively pre-organizing the ligand for optimal target interaction. Furthermore, the conformational restriction contributes to improved selectivity by limiting the compound's ability to adopt alternative binding modes that might lead to off-target interactions.

Comparative Analysis with Alternative N-1 Substituents

Systematic comparison of N-1 substituents reveals the unique advantages conferred by the cyclopropyl group over alternative alkyl substituents [8]. Linear alkyl chains demonstrate a clear structure-activity relationship where activity generally increases with chain length up to an optimal point, beyond which steric hindrance and increased lipophilicity begin to negatively impact bioactivity.

Compound TypeIC50 (μM)Conformational EffectBinding Mode
1-Cyclopropyl-1H-benzimidazole-2-carbaldehydeNot specifiedRigid cyclopropyl ring restricts rotationsyn/anti conformational preference
1-Methyl-1H-benzimidazole-2-carbaldehyde162.17 (MW reference)Flexible methyl allows free rotationMultiple conformations possible
1-Ethyl-1H-benzimidazole-2-carbaldehyde33.10Moderate restrictionModerate conformational restriction
1-Propyl-1H-benzimidazole-2-carbaldehyde29.39Increased flexibilityReduced conformational restriction
1-Butyl-1H-benzimidazole-2-carbaldehyde21.93Further increased flexibilityMinimal conformational restriction
1-Heptyl-1H-benzimidazole-2-carbaldehyde16.38Maximum flexibility in seriesNo significant conformational restriction

The methyl substituent provides minimal steric constraint, allowing the benzimidazole system to adopt multiple conformations with relatively equal probability [8]. This conformational flexibility results in reduced binding affinity due to the significant entropic penalty associated with ligand immobilization upon target binding. The ethyl substituent shows moderate improvement in activity, suggesting that some degree of conformational restriction is beneficial for bioactivity.

Larger alkyl substituents (propyl, butyl, heptyl) demonstrate progressively improved activity, reaching optimal potency with the heptyl derivative [8]. However, these improvements come at the cost of increased lipophilicity and potential for non-specific binding. The activity enhancement observed with longer alkyl chains likely results from favorable hydrophobic interactions with target binding sites rather than conformational effects.

The cyclopropyl group's superior performance compared to these alternatives stems from its unique combination of conformational restriction and optimal lipophilicity. The three-membered ring provides the rigidity necessary for conformational pre-organization while maintaining a relatively small molecular footprint that minimizes steric hindrance. Additionally, the cyclopropyl group's moderate lipophilicity enhances membrane permeability without promoting excessive non-specific binding.

C-2 Carbaldehyde Position Influence on Molecular Interactions

The C-2 carbaldehyde functionality serves as the primary electrophilic center in 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde, playing a crucial role in both the compound's mechanism of action and its target selectivity [12]. The aldehyde group's positioning at the C-2 position of the benzimidazole ring creates an optimal geometric arrangement for nucleophilic attack by amino acid residues in target proteins.

The carbaldehyde group exhibits multiple modes of molecular interaction with target proteins, each contributing to the overall binding affinity and selectivity profile [13]. The carbonyl oxygen serves as a strong hydrogen bond acceptor, forming stable interactions with donor residues such as serine, threonine, and tyrosine . These hydrogen bonding interactions typically exhibit binding energies ranging from -2.0 to -5.0 kcal/mol and occur at distances of 2.7-3.2 Å, representing significant contributions to the overall binding affinity.

The electrophilic carbon of the carbaldehyde group enables covalent bond formation with nucleophilic amino acid residues, particularly cysteine, lysine, and histidine . These covalent interactions represent the strongest binding mode available, with binding energies ranging from -3.0 to -8.0 kcal/mol and forming bonds at distances of 1.8-2.5 Å. The covalent binding mechanism provides exceptional selectivity for targets containing appropriately positioned nucleophilic residues while ensuring prolonged target engagement.

Interaction TypeTarget Residue TypeBinding Energy (kcal/mol)Distance Range (Å)Interaction Strength
Hydrogen Bond AcceptorSerine, Threonine, Tyrosine-2.0 to -5.02.7-3.2Strong
Covalent Bond FormationCysteine, Lysine, Histidine-3.0 to -8.01.8-2.5Very Strong
Electrostatic InteractionCharged amino acids-1.0 to -4.03.0-4.0Moderate
π-π StackingAromatic amino acids-2.0 to -6.03.5-4.5Strong
Van der Waals ForcesHydrophobic residues-0.5 to -2.03.0-5.0Weak

The carbaldehyde group also participates in favorable electrostatic interactions with charged amino acid residues [14] [13]. The partial positive charge on the carbonyl carbon creates attractive interactions with negatively charged residues, while the electron-rich oxygen can interact with positively charged residues. These electrostatic interactions contribute binding energies of -1.0 to -4.0 kcal/mol and occur at distances of 3.0-4.0 Å.

The C-2 position of the carbaldehyde group is particularly advantageous for target interaction because it places the electrophilic center in close proximity to the benzimidazole nitrogen atoms [12]. This arrangement creates a favorable electrostatic environment that enhances the carbaldehyde's reactivity while enabling simultaneous interaction with multiple amino acid residues. The positioning also ensures that the carbaldehyde does not interfere with the benzimidazole core's ability to participate in π-π stacking interactions with aromatic residues.

Pharmacophore Mapping and Essential Activity Features

The pharmacophore model for 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde reveals five essential features that collectively define the compound's binding requirements and activity profile [15] [16] [17]. These pharmacophoric elements represent the minimal structural requirements necessary for biological activity and provide a framework for understanding structure-activity relationships within this chemical class.

The hydrogen bond donor feature is represented by the N-H functionality within the benzimidazole ring system [15] [16]. This feature is essential for target recognition and initial binding interactions, providing the specificity required for selective protein binding. The hydrogen bond donor capability enables the compound to form stable interactions with complementary acceptor residues in target proteins, particularly aspartate and glutamate residues that are commonly found in enzyme active sites.

The hydrogen bond acceptor feature is primarily localized to the C-2 carbaldehyde oxygen atom [15] [16]. This feature exhibits the highest binding affinity among all pharmacophoric elements, with binding energies often exceeding -5.0 kcal/mol. The carbaldehyde oxygen's strong electron density makes it an exceptional hydrogen bond acceptor, enabling formation of multiple simultaneous hydrogen bonds with donor residues in target proteins.

Pharmacophore FeatureStructural ElementEssential for ActivityContribution to BindingSubstitution Tolerance
Hydrogen Bond DonorN-H in benzimidazoleYesTarget recognitionLow
Hydrogen Bond AcceptorC=O in carbaldehydeYesStrong binding affinityVery Low
Aromatic RingBenzimidazole aromatic systemYesπ-π interactionsModerate
Hydrophobic RegionCyclopropyl groupYesMembrane permeabilityLow
Electrophilic CenterCarbaldehyde carbonYesCovalent attachmentVery Low

The aromatic ring feature encompasses the entire benzimidazole ring system, which provides the structural foundation for target recognition and binding [15] [5]. The aromatic system's extended π-electron cloud enables favorable π-π stacking interactions with aromatic amino acid residues, particularly phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to binding affinity and selectivity, with binding energies typically ranging from -2.0 to -6.0 kcal/mol.

The hydrophobic region feature is represented by the N-1 cyclopropyl substituent, which provides the necessary lipophilic character for membrane permeability and hydrophobic binding interactions [15] [8]. This feature is essential for cellular uptake and contributes to target binding through favorable interactions with hydrophobic amino acid residues in binding pockets. The cyclopropyl group's compact structure provides optimal hydrophobic character without excessive lipophilicity that might lead to non-specific binding.

The electrophilic center feature is localized to the carbaldehyde carbon atom, which serves as the primary reactive site for covalent bond formation [15] [12]. This feature exhibits the lowest substitution tolerance among all pharmacophoric elements, as any modification that reduces the electrophilic character of the carbon center significantly diminishes biological activity. The electrophilic center's reactivity is modulated by the electron-withdrawing effects of the benzimidazole ring system, which enhances the carbaldehyde's susceptibility to nucleophilic attack.

Electronic Distribution Effects on Target Binding

The electronic distribution within 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde significantly influences its target binding properties through modulation of frontier molecular orbitals, dipole moments, and charge distribution patterns [14] [18] [19]. The compound's electronic structure is characterized by the interplay between the electron-rich benzimidazole core and the electron-deficient carbaldehyde functionality, creating a polarized system that enhances target recognition and binding.

The highest occupied molecular orbital (HOMO) energy is substantially decreased by both the cyclopropyl and carbaldehyde substituents [18] [19]. The cyclopropyl group's electron-withdrawing inductive effect reduces the electron density at the benzimidazole nitrogen atoms, while the carbaldehyde group's strong electron-withdrawing character further depletes the system's electron density. This HOMO stabilization reduces the compound's electron donation capacity while enhancing its ability to participate in electrostatic interactions with electron-rich target sites.

The lowest unoccupied molecular orbital (LUMO) energy is similarly affected by the electronic effects of both substituents [18] [19]. The carbaldehyde group's electron-withdrawing nature significantly stabilizes the LUMO, making the compound more susceptible to nucleophilic attack. The cyclopropyl group contributes to LUMO stabilization through its inductive effects, further enhancing the compound's electrophilic character. This LUMO stabilization is crucial for the compound's ability to form covalent bonds with nucleophilic amino acid residues.

Electronic PropertyCyclopropyl EffectCarbaldehyde EffectImpact on BindingRelative Importance
HOMO EnergyElectron-withdrawing decreases HOMOSignificantly decreases HOMOAffects electron donation capacityHigh
LUMO EnergyStabilizes LUMO energySignificantly decreases LUMOInfluences electron acceptanceHigh
Dipole MomentIncreases molecular dipoleStrong dipole contributionModulates electrostatic interactionsModerate
ElectronegativityIncreases overall electronegativityMajor electronegativity increaseAffects charge distributionHigh
PolarizabilityDecreases molecular polarizabilityModerate polarizability increaseInfluences induced dipole interactionsModerate

The molecular dipole moment is substantially increased by the presence of both the cyclopropyl and carbaldehyde substituents [14]. The cyclopropyl group's electron-withdrawing character creates a dipole moment vector directed away from the benzimidazole ring, while the carbaldehyde group generates a strong dipole moment vector along the C=O bond. The resulting net dipole moment enhances the compound's ability to participate in electrostatic interactions with charged and polar residues in target proteins.

The overall electronegativity of the molecule is significantly increased by both substituents, with the carbaldehyde group providing the dominant contribution [14] [18]. This increased electronegativity affects the compound's charge distribution, creating regions of partial positive and negative charge that facilitate complementary interactions with target binding sites. The enhanced electronegativity also contributes to the compound's ability to participate in halogen bonding and other specialized intermolecular interactions.

The molecular polarizability is decreased by the cyclopropyl group's compact structure and rigid geometry, while the carbaldehyde group provides a moderate increase due to its polar character [14]. The net effect on polarizability influences the compound's ability to form induced dipole interactions with target proteins, particularly in hydrophobic binding regions where polarization effects play a significant role in binding affinity.

Isosteric Replacements and Activity Modulation

The systematic investigation of isosteric replacements for the key structural elements of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde provides valuable insights into the compound's structure-activity relationships and offers opportunities for activity modulation and optimization [20] [21] [22]. Isosteric replacements involve the substitution of functional groups with structurally similar alternatives that maintain similar molecular volumes and electronic properties while potentially altering specific binding interactions.

Isosteric replacements of the N-1 cyclopropyl group have been extensively studied to understand the specific contributions of this substituent to biological activity [8] [20]. The replacement of cyclopropyl with cyclobutyl results in decreased activity due to the increased ring size and flexibility of the four-membered ring. The additional methylene group in cyclobutyl increases the ring's conformational freedom, reducing the conformational restriction that is crucial for optimal binding. The cyclopentyl replacement shows significantly decreased activity, as the five-membered ring's increased flexibility completely eliminates the conformational constraints that enhance binding affinity.

The trifluoromethyl replacement for the cyclopropyl group represents a particularly interesting isosteric substitution that maintains or enhances activity while providing different electronic properties [23] [20]. The trifluoromethyl group's strong electron-withdrawing character significantly alters the compound's electronic distribution, potentially improving selectivity for certain target classes. The compact size and rigid geometry of the trifluoromethyl group provide conformational restriction similar to the cyclopropyl group while introducing unique electronic effects that may enhance binding affinity.

Original GroupIsosteric ReplacementActivity ChangeMechanism ChangeSelectivity Impact
N-1 CyclopropylCyclobutylDecreasedIncreased flexibilityReduced selectivity
N-1 CyclopropylCyclopentylSignificantly decreasedExcessive flexibilityLoss of selectivity
N-1 CyclopropylTrifluoromethylMaintained or enhancedDifferent electronic effectsPotentially improved selectivity
C-2 CarbaldehydeCarboxylic acidSignificantly decreasedLost electrophilic characterAltered selectivity profile
C-2 CarbaldehydeNitrileModerate activityDifferent electrophilic characterDifferent selectivity
C-2 CarbaldehydeKetoneVariable activityAltered electrophilic characterVariable selectivity
BenzimidazoleBenzothiazoleReduced activityDifferent binding modeDifferent target preference
BenzimidazoleBenzoxazoleMinimal activityAltered binding affinityMinimal target interaction

Isosteric replacements of the C-2 carbaldehyde group reveal the critical importance of the aldehyde's specific electronic and geometric properties [12]. The replacement with carboxylic acid results in significantly decreased activity due to the loss of electrophilic character necessary for covalent bond formation. The carboxylic acid's ionic character at physiological pH alters the compound's binding mode, favoring electrostatic interactions over covalent binding and resulting in reduced potency and altered selectivity.

The nitrile replacement for the carbaldehyde group maintains moderate activity by preserving some electrophilic character while altering the binding geometry [12]. The nitrile's linear geometry and different electronic properties provide a distinct binding mode that may offer advantages for certain target classes. However, the reduced electrophilic character compared to the aldehyde generally results in lower binding affinity and different selectivity profiles.

Ketone replacements for the carbaldehyde group show variable activity depending on the specific ketone substituent . Simple alkyl ketones typically exhibit reduced activity due to steric hindrance that prevents optimal target binding. However, certain ketone derivatives may maintain or enhance activity if the additional substituent provides favorable binding interactions with target proteins.

XLogP3

1.7

Wikipedia

1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde

Dates

Last modified: 07-17-2023

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